molecular formula C24H19FN2O4S B284995 N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE

Cat. No.: B284995
M. Wt: 450.5 g/mol
InChI Key: WCPNFCSIAGPKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE is a complex organic compound characterized by its unique structural components, including a fluorophenyl group, a sulfonyl group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Sulfonylation: The sulfonyl group is added through a sulfonyl chloride reaction with an amine, forming a sulfonamide linkage.

    Pyridine Carboxamide Formation: The final step involves coupling the sulfonylated dibenzofuran with a pyridine carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol or the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and catalysis research.

Biology

In biological research, N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in areas like oncology or neurology.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The sulfonyl and carboxamide groups are particularly important for binding interactions, while the fluorophenyl and dibenzofuran moieties contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide
  • N-(4-bromophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide
  • N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

Uniqueness

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C24H19FN2O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C24H19FN2O4S/c25-17-5-8-19(9-6-17)32(29,30)27(24(28)16-11-13-26-14-12-16)18-7-10-23-21(15-18)20-3-1-2-4-22(20)31-23/h5-15H,1-4H2

InChI Key

WCPNFCSIAGPKCD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.